molecular formula C13H17NO2 B1609338 2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde CAS No. 35166-80-4

2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde

Cat. No.: B1609338
CAS No.: 35166-80-4
M. Wt: 219.28 g/mol
InChI Key: NGJNGIWUXGFOJB-UHFFFAOYSA-N
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Description

2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde is a benzaldehyde derivative featuring a pyrrolidine-substituted ethoxy group at the 2-position of the aromatic ring. The pyrrolidine moiety, a five-membered secondary amine ring, confers unique electronic and steric properties to the compound.

The aldehyde group enables nucleophilic additions and condensations, making it a versatile intermediate for synthesizing pharmaceuticals, ligands, or functional materials. The pyrrolidine substituent enhances solubility in polar solvents and may facilitate metal coordination, which is critical for catalytic or biological applications .

Properties

IUPAC Name

2-(2-pyrrolidin-1-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-11-12-5-1-2-6-13(12)16-10-9-14-7-3-4-8-14/h1-2,5-6,11H,3-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJNGIWUXGFOJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424710
Record name 2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35166-80-4
Record name 2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 2-chloroethylpyrrolidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzaldehyde is replaced by the pyrrolidin-1-yl-ethoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, compounds containing the pyrrolidine ring are known for their biological activity. This compound may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Industry: This compound can be used in the development of new materials with specific properties, such as polymers and resins. Its functional groups allow for further chemical modifications, making it versatile for industrial applications .

Mechanism of Action

The mechanism of action of 2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors through its aldehyde and pyrrolidine moieties. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde with key analogs:

Compound Name Substituent Molecular Weight Key Properties/Applications Reference
This compound Pyrrolidine-ethoxy 233.3 g/mol* Metal coordination, polar solubility -
2-[2-(4-Methylpiperazin-1-yl)-ethoxy]-benzaldehyde Piperazine-ethoxy 262.3 g/mol Enhanced basicity, pharmaceutical use
2-(5-Ethylpyridin-2-yl)ethoxy-benzaldehyde oxime Pyridyl-ethoxy + oxime 286.3 g/mol Chelation, spectroscopic applications
2-[2-(Pyridin-2-yl)ethoxy]-benzaldehyde Pyridyl-ethoxy 227.3 g/mol Aromatic interactions, sensor design

*Calculated based on formula C₁₃H₁₇NO₂.

Key Observations:

  • Pyrrolidine vs.
  • Pyridine vs. Pyrrolidine : Pyridyl-ethoxy groups (as in ) introduce aromaticity and π-π stacking capabilities, useful in sensor design. In contrast, pyrrolidine’s amine group enables stronger metal coordination, relevant to catalysis or antimicrobial agents .

Biological Activity

2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde is an organic compound characterized by a benzaldehyde moiety linked to a pyrrolidin-1-yl ethoxy group. Its molecular formula is C₁₃H₁₇NO₂, and it has a molecular weight of 219.28 g/mol. This compound has garnered attention in medicinal chemistry due to its unique structural features, which suggest potential biological activities and applications.

Chemical Structure and Properties

The structural uniqueness of this compound arises from its combination of functional groups, which may impart distinct chemical reactivity. The compound's synthesis typically involves nucleophilic substitution reactions, allowing for the formation of various derivatives with potential therapeutic effects.

Biological Activity

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

  • Anticancer Properties : Some derivatives have shown the ability to inhibit lung cancer cell growth, induce G2/M-phase arrest, and trigger apoptosis. These findings suggest potential as anticancer agents.
  • Enzyme Inhibition : Derivatives have been studied for their inhibitory effects on various enzymes, including phosphodiesterase type 5 and isocitrate dehydrogenase 1. Such activities are promising for drug development aimed at treating conditions like erectile dysfunction and certain cancers.
  • Antioxidative and Antibacterial Activities : Compounds synthesized from this benzaldehyde derivative have demonstrated antioxidative and antibacterial properties, indicating their potential as therapeutic agents against oxidative stress and bacterial infections.

While specific mechanisms of action for this compound remain under investigation, its derivatives have been shown to interact with various biological receptors. For instance, compounds with similar structures have been explored for their interactions with neurotransmitter receptors, suggesting that this compound may also exhibit notable bioactivity through receptor modulation.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Anticancer Activity : A study demonstrated that specific derivatives inhibited the proliferation of lung cancer cells in vitro. The mechanism involved G2/M-phase cell cycle arrest and apoptosis induction, highlighting the compound's potential in cancer therapy.
  • Enzyme Inhibition : Research assessing the inhibitory effects on phosphodiesterase type 5 revealed that certain derivatives significantly reduced enzyme activity in a concentration-dependent manner, suggesting therapeutic applications in erectile dysfunction treatments.
  • Antibacterial Properties : A comparative analysis showed that some derivatives exhibited strong antibacterial activity against Gram-positive bacteria while showing moderate effects against Gram-negative strains. This positions these compounds as candidates for further development in antimicrobial therapies .

Data Table: Biological Activities of Derivatives

Derivative Activity Target Enzyme/Receptor IC50 (µM)
BPIQAnticancer (lung cancer)Cell cycle regulation (G2/M arrest)Not specified
PDE5 InhibitorErectile dysfunction treatmentPhosphodiesterase type 5Not specified
Antibacterial CompoundAntibacterialVarious Gram-positive bacteriaNot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde
Reactant of Route 2
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